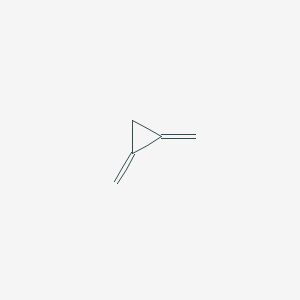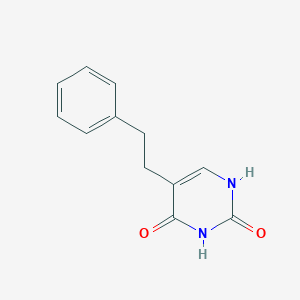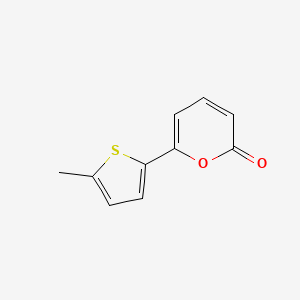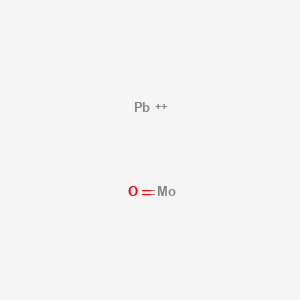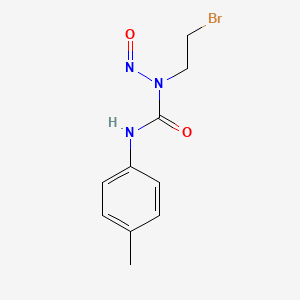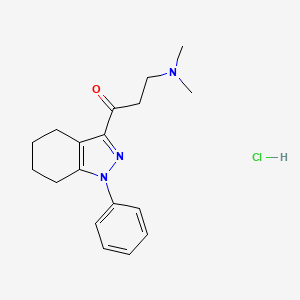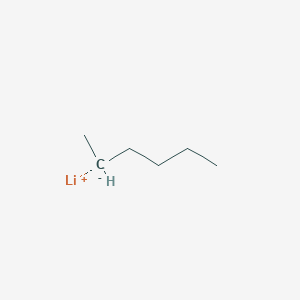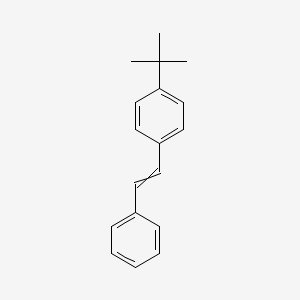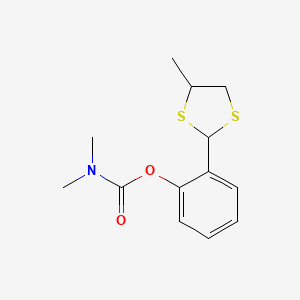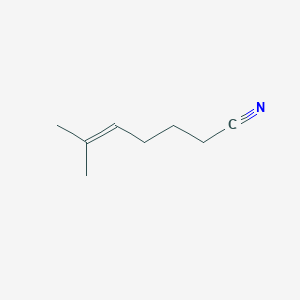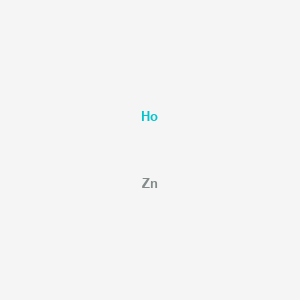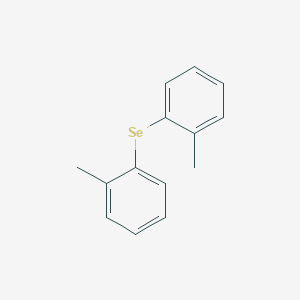
Tolyl selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolyl selenide is an organoselenium compound with the chemical formula C14H14Se It consists of a selenium atom bonded to a tolyl group, which is a methyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tolyl selenide can be synthesized through several methods. One common approach involves the reaction of sodium selenide with tolyl halides. Sodium selenide is typically prepared by reducing elemental selenium with sodium borohydride (NaBH4) in an appropriate solvent. The resulting sodium selenide is then reacted with tolyl halides under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tolyl selenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides and selenones.
Reduction: Reduction of this compound can yield selenols or diselenides, depending on the reducing agent and conditions used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenols, diselenides
Substitution: Various organoselenium derivatives
Aplicaciones Científicas De Investigación
Tolyl selenide has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of tolyl selenide involves its ability to participate in redox reactions. Selenium-containing compounds can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. In biological systems, this compound can modulate redox signaling pathways, leading to the activation of antioxidant defense mechanisms and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl selenide
- Methyl selenide
- Ethyl selenide
- Phenyl selenide
Comparison
Tolyl selenide is unique due to the presence of the tolyl group, which imparts distinct chemical and physical properties compared to other selenides. For example, the methyl group in the tolyl moiety can influence the compound’s reactivity and solubility. Additionally, this compound may exhibit different biological activities compared to other selenides due to its specific molecular structure .
Propiedades
Número CAS |
22077-56-1 |
|---|---|
Fórmula molecular |
C14H14Se |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
1-methyl-2-(2-methylphenyl)selanylbenzene |
InChI |
InChI=1S/C14H14Se/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clave InChI |
KARJXHREQJWKGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[Se]C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


